2-(4-Bromo-3,5-difluorophenyl)propanedinitrile
Description
2-(4-Bromo-3,5-difluorophenyl)propanedinitrile is a halogenated aromatic compound featuring a propanedinitrile backbone attached to a substituted phenyl ring. The phenyl group is substituted with bromine at the para position and fluorine atoms at the 3- and 5-positions, creating a sterically hindered and electron-deficient aromatic system.
Properties
IUPAC Name |
2-(4-bromo-3,5-difluorophenyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF2N2/c10-9-7(11)1-5(2-8(9)12)6(3-13)4-14/h1-2,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAOIMOJTVDXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232204 | |
| Record name | Propanedinitrile, 2-(4-bromo-3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-74-8 | |
| Record name | Propanedinitrile, 2-(4-bromo-3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, 2-(4-bromo-3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(4-Bromo-3,5-difluorophenyl)propanedinitrile typically involves the reaction of 4-bromo-3,5-difluorobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
2-(4-Bromo-3,5-difluorophenyl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The presence of the nitrile groups allows for cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(4-Bromo-3,5-difluorophenyl)propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has potential biological activities, making it a subject of interest in the study of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-difluorophenyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₄BrF₂N₂
- Molecular Weight : 285.06 g/mol (calculated)
- Functional Groups : Propanedinitrile (C(CN)₂), bromine, fluorine.
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substitution pattern on the phenyl ring significantly influences reactivity, polarity, and applications. Below is a comparison with three analogs:
Key Observations :
- Steric Hindrance : The 3,5-difluoro substitution creates steric bulk, which may reduce solubility in polar solvents compared to less-halogenated analogs.
- Synthetic Utility: The intermediate 3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate () shares the same aromatic core but incorporates an amide-ester group, making it more polar (HPLC retention time = 0.66 minutes) than the propanedinitrile derivative.
Reactivity Comparison :
- Propanedinitrile Derivatives: The cyano groups in this compound can act as ligands in metal-organic frameworks (MOFs), similar to metal-coordinating nitriles in .
- Halogenated Analogs : Bromine’s larger atomic radius compared to chlorine may enhance π-stacking interactions in crystal engineering applications but reduce volatility.
Biological Activity
2-(4-Bromo-3,5-difluorophenyl)propanedinitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a bromo and difluoro-substituted phenyl ring, which contributes to its unique chemical reactivity and biological activity. The presence of the nitrile groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential for development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies involving various cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: FaDu Hypopharyngeal Tumor Cells
In a study comparing the compound with standard anticancer drugs, it was found that this compound exhibited greater cytotoxicity than bleomycin. The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in tumor cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Interference with Cell Signaling Pathways : It can disrupt signaling pathways critical for cancer cell survival and proliferation.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to enhance the efficacy of this compound. The incorporation of halogen atoms has been shown to improve biological activity, making this compound a candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
